

Application Notes and Protocols: STING Agonist-13 In Vivo Administration

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Compound of Interest

Compound Name: STING agonist-13

Cat. No.: B14751693

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. This response bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy. **STING agonist-13** is a potent small molecule agonist designed to activate this pathway, promoting anti-tumor immunity.^{[1][2]} In preclinical models, **STING agonist-13** has been shown to stimulate downstream signaling, induce type I IFN responses, significantly decrease tumor volume, and establish immunological memory to prevent tumor recurrence.^[1]

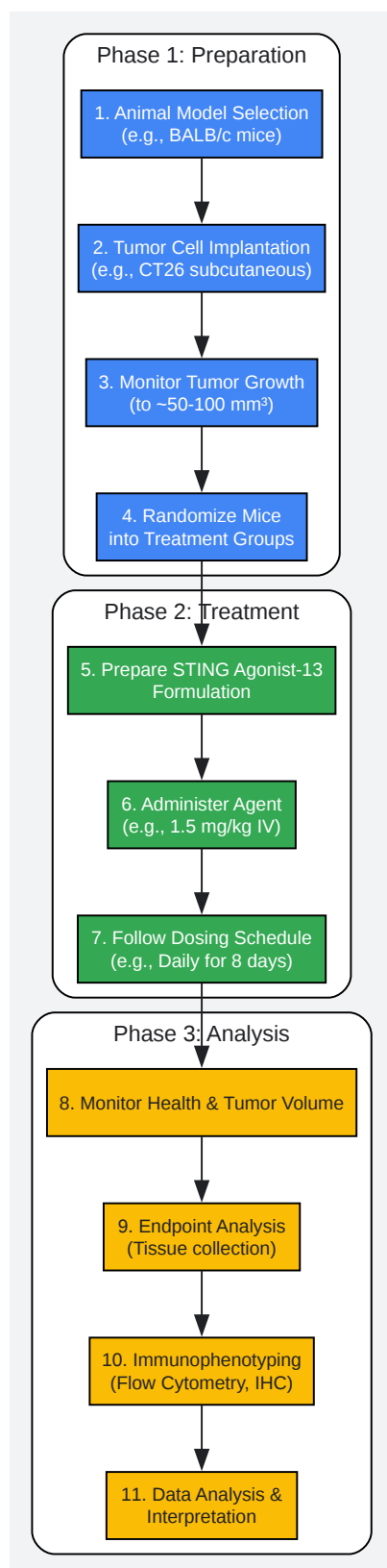
These application notes provide a comprehensive guide for the in vivo administration of **STING agonist-13**, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage, such as in cancer cells.

- **DNA Sensing:** The enzyme cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor.^{[3][4]}
- **Second Messenger Synthesis:** Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
- **STING Activation:** cGAMP binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING.
- **Translocation and Signaling Complex Assembly:** Activated STING oligomerizes and translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
- **Transcription Factor Activation:** TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus. STING activation can also lead to the activation of the NF- κ B pathway.
- **Gene Transcription:** In the nucleus, phosphorylated IRF3 dimers drive the transcription of genes encoding type I interferons (e.g., IFN- β), while NF- κ B promotes the expression of pro-inflammatory cytokines. This cytokine milieu activates a robust anti-tumor immune response, involving dendritic cell (DC) maturation, enhanced antigen presentation, and the priming of tumor-specific T cells.





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